![molecular formula C9H18ClNO3 B13496628 rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride
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Overview
Description
rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxazolidine ring fused to a spirocyclic undecane framework, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the oxazolidine ring. One common method involves the reaction of a suitable precursor with an aziridine derivative under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolidine ring to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and binding affinity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-1-oxa-9-azaspiro[5.5]undecane-3,4-diol hydrochloride
- rac-(3R,4S)-1-oxa-7-azaspiro[5.5]undecane-3,4-diol hydrochloride
Uniqueness
rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride is unique due to its specific spirocyclic structure and the presence of the oxazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by an oxazolidine ring, which is significant for its biological interactions. Its molecular formula is C9H18ClNO3 with a molecular weight of approximately 223.70 g/mol . The presence of hydroxyl groups in its structure enhances its reactivity and solubility in aqueous environments, making it suitable for various biological assays.
Antitumor Activity
Recent studies have highlighted the compound's potential as an inhibitor of mutant forms of the epidermal growth factor receptor (EGFR) , which is often implicated in various cancers . Preliminary findings indicate that it may exhibit significant cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
A549 (Lung Cancer) | 0.18 - 0.19 | Among the most effective compounds tested |
MDA-MB-231 (Breast) | 0.08 | High potency compared to standard treatments |
HeLa (Cervical Cancer) | 0.14 - 0.15 | Effective against resistant cell lines |
These results suggest that this compound could be a promising candidate for further development in cancer therapeutics .
The synthesis of this compound typically involves multi-step organic synthesis techniques. The oxazolidine ring allows for various chemical transformations that can enhance its biological activity .
Mechanism Insights
The interaction studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding interactions with target proteins like EGFR . These methods help elucidate the compound's mechanism of action at a molecular level.
Comparative Analysis with Related Compounds
To contextualize the unique properties of this compound within its class, a comparative analysis with structurally related compounds is presented below:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane | Spirocyclic amine | Potential EGFR inhibitor |
Rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane | Spirocyclic amine | Different stereochemistry |
Rac-(3R,4S)-9-oxa-1-azaspiro[5.5]undecane | Spirocyclic amine | Variations in oxazolidine positioning |
1-Oxa-4-Azaspiro[5.5]undecane | Spirocyclic amine | Lacks hydroxyl groups; differing biological activity |
This table illustrates how structural modifications can influence biological activity and therapeutic potential.
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c11-7-4-9(13-5-8(7)12)2-1-3-10-6-9;/h7-8,10-12H,1-6H2;1H/t7-,8+,9?;/m0./s1 |
InChI Key |
PUOKUKVZTXVAQD-PCUVOZSLSA-N |
Isomeric SMILES |
C1CC2(C[C@@H]([C@@H](CO2)O)O)CNC1.Cl |
Canonical SMILES |
C1CC2(CC(C(CO2)O)O)CNC1.Cl |
Origin of Product |
United States |
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